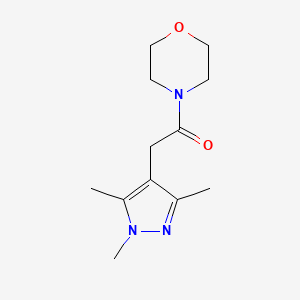![molecular formula C15H17N5O2S B7505453 N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7505453.png)
N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes or proteins within the target organism. This inhibition leads to a disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide exhibits a variety of biochemical and physiological effects. These include inhibition of bacterial and fungal growth, induction of apoptosis in cancer cells, and modulation of the immune response. Additionally, this compound has been shown to exhibit low toxicity levels in vitro, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide in laboratory experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one limitation is the complex synthesis process required to obtain the compound. This may limit its accessibility to researchers without specialized training or equipment.
Zukünftige Richtungen
There are several future directions for research involving N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide. One area of interest is the development of new therapeutic agents based on the compound's antimicrobial and anticancer properties. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential targets for drug development. Finally, studies investigating the compound's potential as a treatment for drug-resistant infections are also warranted.
Synthesemethoden
The synthesis of N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the synthesis of 4-propyl-1H-1,2,4-triazole-3-thiol, which is then reacted with 2-bromoacetophenone to form the intermediate product. The final step involves the reaction of the intermediate product with cyanogen bromide to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide has been shown to exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer effects. These properties make it a promising candidate for further research in the field of medicinal chemistry. Additionally, this compound has been shown to exhibit activity against drug-resistant strains of bacteria, making it a potential alternative to traditional antibiotics.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-3-8-20-14(22)18-19-15(20)23-10(2)13(21)17-12-7-5-4-6-11(12)9-16/h4-7,10H,3,8H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMYSKZFJVCJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)NN=C1SC(C)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3S)-1-[(3,4-difluorophenyl)methyl]pyrrolidin-3-yl]-6-(trifluoromethyl)-1H-benzimidazole](/img/structure/B7505370.png)
![1-(1H-indol-3-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7505379.png)

![7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7505393.png)


![N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7505417.png)





![N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)
